molecular formula C21H24O10S2-2 B11926743 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4R,5R)-

1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4R,5R)-

Cat. No.: B11926743
M. Wt: 500.5 g/mol
InChI Key: CEESLXDBXRJOBC-SFTDATJTSA-L
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Description

1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4R,5R)- is a complex organic compound that belongs to the class of dioxolanes. This compound is characterized by its unique structure, which includes two dioxolane rings and two methylbenzenesulfonate groups. It is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4R,5R)- typically involves the reaction of 1,3-dioxolane-4,5-dimethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4R,5R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .

Scientific Research Applications

1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4R,5R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4R,5R)- involves its interaction with specific molecular targets. The sulfonate groups can form strong interactions with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The dioxolane rings provide stability and rigidity to the molecule, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4R,5R)- is unique due to its dual dioxolane rings and bis-sulfonate groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with nucleophiles or in reactions where stability and rigidity are essential .

Properties

Molecular Formula

C21H24O10S2-2

Molecular Weight

500.5 g/mol

IUPAC Name

2-[(4R,5R)-4,5-bis(hydroxymethyl)-2,2-dimethyl-5-(5-methyl-2-sulfonatophenyl)-1,3-dioxolan-4-yl]-4-methylbenzenesulfonate

InChI

InChI=1S/C21H26O10S2/c1-13-5-7-17(32(24,25)26)15(9-13)20(11-22)21(12-23,31-19(3,4)30-20)16-10-14(2)6-8-18(16)33(27,28)29/h5-10,22-23H,11-12H2,1-4H3,(H,24,25,26)(H,27,28,29)/p-2/t20-,21-/m0/s1

InChI Key

CEESLXDBXRJOBC-SFTDATJTSA-L

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)[O-])[C@]2([C@](OC(O2)(C)C)(CO)C3=C(C=CC(=C3)C)S(=O)(=O)[O-])CO

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)[O-])C2(C(OC(O2)(C)C)(CO)C3=C(C=CC(=C3)C)S(=O)(=O)[O-])CO

Origin of Product

United States

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